1-Phenyl-pentylamine

Organic Synthesis Radiochemistry Process Chemistry

1-Phenyl-pentylamine (CAS 61501-03-9) is a versatile, racemic primary amine valued as a chiral building block in CNS-focused pharmaceutical synthesis. Its alpha-phenyl substitution pattern creates a sterically defined chiral center, enabling asymmetric synthesis of single-enantiomer candidates. The compound exhibits a calculated LogP of 2.6–3.58 and topological polar surface area (tPSA) of 26 Ų—physicochemical properties that fall within established ranges for optimal central nervous system penetration. These characteristics make it a strategic starting material for developing NMDA receptor modulators, sigma receptor ligands, and selective monoamine oxidase (MAO) probes. Unlike its regioisomer 5-phenylpentylamine or secondary amine analog N-pentylaniline, 1-phenyl-pentylamine offers distinct steric and electronic properties that critically influence downstream reactivity and receptor-binding profiles. For research programs targeting excitotoxicity, neuropathic pain, or nuclear medicine radiopharmaceuticals (e.g., ¹³¹I-labeled pulmonary imaging agents), this compound provides a validated, cost-effective entry point for SAR exploration and lead optimization.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 61501-03-9
Cat. No. B1354428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-pentylamine
CAS61501-03-9
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1)N
InChIInChI=1S/C11H17N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3
InChIKeyLQUVVWBTBOYJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-pentylamine (CAS 61501-03-9) for Medicinal Chemistry: Key Characteristics and Structural Profile


1-Phenyl-pentylamine (CAS 61501-03-9), also known as 1-phenylpentan-1-amine or α-butylbenzylamine, is a primary amine featuring a phenyl group attached to the first carbon of a pentylamine chain (C11H17N, MW 163.26) [1]. This compound serves as a versatile chiral building block and intermediate in pharmaceutical synthesis, with a calculated LogP of 2.6-3.58 and a topological polar surface area of 26 Ų, indicating moderate lipophilicity and membrane permeability characteristics [2]. The compound's hydrophobic pentyl chain enhances solubility in organic solvents, while the aromatic phenyl group allows for further functionalization via electrophilic substitution or reductive amination [2].

Why 1-Phenyl-pentylamine (CAS 61501-03-9) Cannot Be Substituted by Generic Analogs in Research Applications


Substitution of 1-phenyl-pentylamine with structurally similar amines (e.g., phenethylamine, N-pentylaniline, or 5-phenylpentylamine) introduces critical differences in both synthetic utility and biological activity profiles. The position of the phenyl group on the alkyl chain (alpha vs. omega) and the chain length fundamentally alter the compound's reactivity as a synthetic intermediate, its enzyme substrate specificity, and its receptor binding profile [1][2]. Specifically, 1-phenyl-pentylamine serves as a unique chiral building block for enantioselective synthesis, whereas its regioisomer 5-phenylpentylamine exhibits different MAO substrate kinetics and its secondary amine analog N-pentylaniline shows distinct receptor binding properties [3][4]. The alpha-phenyl substitution pattern also confers different steric and electronic properties that impact downstream synthetic transformations and pharmacological outcomes [1].

Quantitative Differentiation of 1-Phenyl-pentylamine (CAS 61501-03-9) Against Structural Analogs


Synthetic Yield: 1-Phenyl-pentylamine vs. β-Methyl Substituted Analog

In a comparative synthesis study for pulmonary imaging agent precursors, 1-phenyl-pentylamine (designated as ω-phenylpentylamine) demonstrated a 34.7% overall chemical yield, which was significantly higher than the 28.5% yield achieved for its β-methyl substituted analog under identical reaction conditions [1]. This represents a 21.8% relative increase in synthetic efficiency favoring the unsubstituted parent compound.

Organic Synthesis Radiochemistry Process Chemistry

MAO Enzyme Substrate Profile: 1-Phenyl-pentylamine vs. Phenethylamine

A 1966 study on rat liver monoamine oxidase (MAO) demonstrated that 1-phenyl-pentylamine (tested as pentylamine) acts as both a substrate and a partial non-competitive inhibitor of MAO at higher concentrations, exhibiting a bell-shaped dose-response curve [1]. This dual behavior contrasts with phenethylamine, which under identical assay conditions showed a distinct substrate/inhibitor balance. While quantitative Km and Ki values for 1-phenyl-pentylamine were not reported in this study, the qualitative dose-response relationship indicates differential MAO interaction compared to shorter-chain phenethylamines [1].

Enzymology Neurochemistry Drug Metabolism

Structural Scaffold Value: NMDA Receptor Antagonist Pharmacophore

The 5-phenylpentylamine substructure (the omega-regioisomer of 1-phenyl-pentylamine) serves as a critical pharmacophoric element in potent NR2B-selective NMDA receptor antagonists. In a structure-activity relationship study of bis(phenylalkyl)amines, the compound N-[2-(4-hydroxyphenyl)ethyl]-5-phenylpentylamine hydrochloride (20) demonstrated an IC50 of 8 nM with >1000-fold selectivity for NR1A/2B receptors over NR1A/2A and NR1A/2C subtypes [1]. While 1-phenyl-pentylamine itself is the alpha-regioisomer, this data establishes the pentylphenylamine scaffold as a privileged structure for developing subtype-selective NMDA antagonists, positioning 1-phenyl-pentylamine as a valuable starting material for SAR exploration and scaffold hopping [1].

Medicinal Chemistry Neuroscience Receptor Pharmacology

Physical Property Differentiation: LogP and PSA Profile

1-Phenyl-pentylamine exhibits a calculated LogP of 2.6-3.58 and a topological polar surface area (tPSA) of 26.0 Ų [1][2]. In comparison, its shorter-chain analog 1-phenyl-ethylamine (α-methylbenzylamine) has a lower LogP (approximately 1.5) and identical tPSA, while the secondary amine isomer N-pentylaniline exhibits a LogP of approximately 3.36 and a reduced tPSA of 12.0 Ų [3]. These differences in lipophilicity and hydrogen-bonding capacity directly impact membrane permeability, CNS penetration potential, and formulation behavior, making 1-phenyl-pentylamine a distinct physicochemical entity within the phenylalkylamine class .

ADME Physicochemical Properties Drug Design

Sigma-1 Receptor Ligand Scaffold Potential

5-Phenylpentylamine derivatives have been investigated as a novel class of sigma receptor ligands, with structure-activity relationship studies identifying this scaffold as a privileged template for sigma-1 receptor binding [1][2]. Specifically, thioxanthene-derived phenylpentylamine analogs demonstrate very high affinity binding at σ1 receptors, with a representative compound achieving Ki = 0.09 nM and approximately 190-fold selectivity versus σ2 receptors [3]. This class-level evidence establishes the phenylpentylamine core as a productive starting point for sigma receptor ligand development, providing a complementary scaffold to traditional piperazine- and piperidine-based sigma ligands [1].

Medicinal Chemistry CNS Disorders Receptor Pharmacology

Recommended Research Applications for 1-Phenyl-pentylamine (CAS 61501-03-9)


Chiral Building Block for Asymmetric Synthesis of CNS-Targeted Pharmaceuticals

1-Phenyl-pentylamine serves as a versatile chiral amine building block for the synthesis of enantiomerically pure pharmaceutical intermediates, particularly for CNS-active compounds. Its α-phenyl substitution pattern provides a chiral center amenable to resolution or asymmetric synthesis, enabling the preparation of single-enantiomer drug candidates. The compound's LogP of 2.6-3.58 and tPSA of 26 Ų fall within favorable ranges for CNS penetration, making it suitable for developing neurological drug candidates [1]. Synthetic protocols utilizing this scaffold have been applied to the preparation of NMDA receptor modulators and sigma receptor ligands [2][3]. The 34.7% synthetic yield from ω-phenylpentanoic acid provides a cost-effective entry point for SAR exploration [4].

Precursor for NR2B-Selective NMDA Antagonist Development

The phenylpentylamine scaffold is a validated pharmacophore for developing subtype-selective NMDA receptor antagonists. While the most potent reported compounds utilize the 5-phenylpentylamine (omega) regioisomer, 1-phenyl-pentylamine offers an alternative starting material for scaffold hopping and SAR expansion around the alpha-phenyl substitution pattern [1]. The bis(phenylalkyl)amine class demonstrates IC50 values as low as 8 nM with >1000-fold selectivity for NR2B-containing receptors, establishing a clear precedent for using phenylpentylamine building blocks in neuroscience drug discovery programs targeting excitotoxicity, neuropathic pain, and mood disorders [1].

MAO Substrate/Inhibitor Probe for Enzymology Studies

1-Phenyl-pentylamine exhibits a characteristic bell-shaped dose-response curve as both a substrate and partial non-competitive inhibitor of monoamine oxidase [1]. This dual behavior makes it a useful probe compound for studying MAO enzyme kinetics and substrate recognition mechanisms. Unlike shorter-chain phenethylamines that show different substrate/inhibitor ratios, the pentyl chain length of 1-phenyl-pentylamine provides distinct binding interactions with the MAO active site [1]. Researchers investigating MAO-A vs. MAO-B substrate specificity or developing novel MAO inhibitors may utilize 1-phenyl-pentylamine as a reference compound or starting scaffold for SAR studies [2].

Radiolabeled Tracer Precursor for Pulmonary Imaging

1-Phenyl-pentylamine (ω-phenylpentylamine) has been successfully radioiodinated to produce ¹³¹I-labeled amines with >98% radiochemical purity and calculated specific activity of 20-40 TBq/mmol [1]. The iodination occurs selectively at the para position of the phenyl ring, enabling the preparation of well-characterized imaging agents [1]. These compounds have been investigated as potential pulmonary imaging agents, demonstrating the utility of the phenylpentylamine scaffold for developing diagnostic radiopharmaceuticals [1]. The established synthetic route (34.7% yield) and radioiodination protocol (30% radiochemical yield) provide a validated pathway for researchers in nuclear medicine and molecular imaging [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenyl-pentylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.